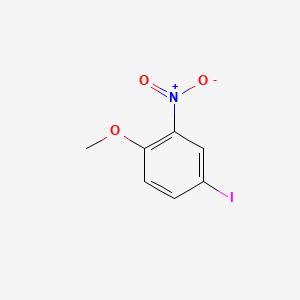

4-Iodo-2-nitroanisole

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mechanism of Iodine Migration

4-Iodo-2-nitroanisole undergoes a complex process of nitrodeiodination and iodination, resulting in the formation of various iodinated anisoles. This process involves rapid nitrodeiodination, gradual nitrodeiodination, and slow iodination steps, catalyzed by nitrous acid. Understanding this mechanism is crucial for the synthesis and modification of iodinated organic compounds (Butler & Sanderson, 1972).

Radioactive Labeling

4-Iodo-2-nitroanisole serves as a precursor for radioactive labeling of compounds in biological research. By treating p-nitroanisole with thallium trifluoroacetate, 2-[125I]iodo-4-nitroanisole is prepared, which can be used for labeling proteins like bovine serum albumin. This labeling is critical for studying protein structure and interactions (Tejedor & Ballesta, 1983).

Interactions in Crystal Structures

The molecule forms complex crystal structures with various interactions, including C-H...O hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking. These studies contribute to the understanding of molecular interactions and crystal engineering (Garden et al., 2004).

Magnetic Resonance Spectroscopy

4-Iodo-2-nitroanisole has been studied using multinuclear magnetic resonance spectroscopy. This research provides insights into the electronic structure and behavior of nitroanisoles, which is crucial for their application in various fields, including materials science (Pandiarajan et al., 1994).

Reductive Transformation in Environment

The compound's reductive transformation, leading to the formation of aromatic amines, is significant in environmental studies, particularly regarding the fate of nitroaromatic compounds used in pesticides and explosives. Understanding these transformations can aid in assessing and mitigating environmental risks (Kadoya et al., 2018).

Photoreactive Studies

4-Iodo-2-nitroanisole has been used in studies involving photoreactive labeling, where its interaction with other molecules under light irradiation is investigated. This research has implications for understanding photochemical processes and designing photoreactive materials (Muniz-Miranda, 2013).

Controlled Release from Nanoparticles

The controlled release of 4-nitroanisole from polylactide nanoparticles has been studied, providing insights into drug delivery systems and the controlled release of chemicals from nanomaterials (Romero-Cano & Vincent, 2002).

Environmental Fate and Toxicity

The environmental fate and toxicity of 4-Iodo-2-nitroanisole have been studied, particularly in relation to its use in munitions and potential as a less toxic alternative to traditional explosives. This research is crucial for environmental risk assessment and safety regulations (Hawari et al., 2015).

Mecanismo De Acción

Mode of Action

The conversion of 4-iodoanisole into 2-iodo-4-nitroanisole by nitric acid has been shown to occur by rapid nitrodeiodination and iodination to give 2,4-di-iodoanisole and 4-nitroanisole, gradual nitrodeiodination of the former compound at the 4-position with the production of free iodine, and then very slow iodination of the latter compound at the 2-position .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-nitroanisole . For instance, the presence of oxygen can impact the degradation of nitroaromatic compounds, potentially influencing their environmental fate and biological activity . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the compound’s action.

Propiedades

IUPAC Name |

4-iodo-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULXGCDMVLQZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482369 | |

| Record name | 4-Iodo-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52692-09-8 | |

| Record name | 4-Iodo-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid](/img/structure/B1313751.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)

![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)